molecular formula C7H8Br2N2O2 B2835434 4-Bromo-2-methyl-6-nitroaniline hydrobromide CAS No. 2206567-73-7

4-Bromo-2-methyl-6-nitroaniline hydrobromide

Cat. No.: B2835434
CAS No.: 2206567-73-7
M. Wt: 311.961
InChI Key: NFZWJNJWUPOUNN-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-nitroaniline hydrobromide is an organic compound with the molecular formula C7H8Br2N2O2. It is a derivative of aniline, substituted with bromine, methyl, and nitro groups. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-nitroaniline hydrobromide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-6-nitroaniline hydrobromide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-Bromo-2-methyl-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Bromo-2-carboxy-6-nitroaniline.

Scientific Research Applications

4-Bromo-2-methyl-6-nitroaniline hydrobromide is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-nitroaniline hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and methyl groups influence the compound’s reactivity and binding affinity to targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-6-nitroaniline
  • 4-Bromo-2-methyl-6-aminoaniline
  • 4-Bromo-2-carboxy-6-nitroaniline

Uniqueness

4-Bromo-2-methyl-6-nitroaniline hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and stability compared to its free base form. This makes it more suitable for certain applications in research and industry .

Properties

IUPAC Name

4-bromo-2-methyl-6-nitroaniline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.BrH/c1-4-2-5(8)3-6(7(4)9)10(11)12;/h2-3H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZWJNJWUPOUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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